2-(4-Methoxyphenyl)-2-(phenethylamino)acetonitrile
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)-2-(2-phenylethylamino)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-20-16-9-7-15(8-10-16)17(13-18)19-12-11-14-5-3-2-4-6-14/h2-10,17,19H,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZHAPUPTPALFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C#N)NCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogenation and Nucleophilic Substitution Route
Step 1: Preparation of 4-(p-methoxyphenyl)-2-chlorobutane
Starting from a phenolic precursor such as 4-(p-hydroxyphenyl)-butan-2-ol, treatment with aqueous mineral acids (e.g., hydrochloric acid, hydrobromic acid, or hydroiodic acid) at 25–100°C for 2–10 hours yields the corresponding alkyl halide derivative (chloride, bromide, or iodide).
Step 2: Methylation
The alkyl halide is then methylated using methylating agents like methyl iodide or dimethyl sulfate to form the corresponding methyl ether derivative.
Step 3: Azide Substitution
The methyl ether undergoes nucleophilic substitution with azide sources such as sodium azide or trimethylsilyl azide to produce the azido derivative.
Step 4: Catalytic Hydrogenation
Finally, catalytic hydrogenation of the azido compound in a lower aliphatic alcohol (methanol or ethanol) using catalysts like palladium on charcoal or platinum oxide yields the target amine compound, which can be further functionalized to the desired acetonitrile derivative.
Direct Aminoacetonitrile Formation via Nucleophilic Addition
An alternative approach involves the direct nucleophilic addition of phenethylamine to a 4-methoxyphenyl-substituted acetonitrile intermediate or its halogenated precursor. This method is less documented but aligns with common synthetic practices for related aminoacetonitrile compounds.
Detailed Reaction Conditions and Yields
| Step | Reaction Type | Reagents/Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Halogenation | Aqueous mineral acid (HCl, HBr, HI), 25–100°C, 2–10 h | 4-(p-methoxyphenyl)-2-chlorobutane | Not specified | Alkyl halide formation |
| 2 | Methylation | Methyl iodide or dimethyl sulfate | Methyl ether derivative | Not specified | Methylation of phenolic OH |
| 3 | Azide substitution | Sodium azide or trimethylsilyl azide | Azido derivative | Not specified | Nucleophilic substitution |
| 4 | Catalytic hydrogenation | Pd/C or PtO2 catalyst, methanol or ethanol, H2, 6 h, 55 psi | Amino derivative | 20.8% (example yield) | Hydrogenation to amine |
Note: The yield of 20.8% is reported for a related amine compound crystallized from acetone-hexane mixture.
Analytical and Characterization Data
- NMR Spectroscopy : Proton NMR data for related compounds show characteristic aromatic and methoxy signals, confirming substitution patterns.
- Mass Spectrometry : Molecular ion peaks (M/Z) consistent with the expected molecular formula (e.g., M/Z 179 for related amine) confirm compound identity.
- IR Spectroscopy : Functional group analysis shows nitrile stretching vibrations and aromatic ether bands.
Research Findings and Method Optimization
- The halogenation step is crucial and sensitive to temperature and acid concentration to avoid side reactions.
- Methylation agents must be carefully chosen to avoid overalkylation or degradation.
- Azide substitution requires controlled conditions to prevent decomposition and ensure high substitution efficiency.
- Catalytic hydrogenation conditions (catalyst type, pressure, solvent) significantly affect yield and purity.
Comparative Table of Preparation Methods
| Method | Key Reagents | Advantages | Disadvantages | Typical Yield (%) |
|---|---|---|---|---|
| Halogenation → Methylation → Azide → Hydrogenation | HCl/HBr/Hydroiodic acid, methyl iodide, sodium azide, Pd/C | Well-established, versatile | Multi-step, moderate overall yield | ~20–30 |
| Direct nucleophilic addition | Phenethylamine, halogenated acetonitrile | Fewer steps, potentially higher atom economy | Less documented, may require optimization | Not well reported |
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-2-(phenethylamino)acetonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: 4-Methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: 2-(4-Methoxyphenyl)-2-(phenethylamino)ethylamine.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Pharmaceutical Development
The primary applications of 2-(4-Methoxyphenyl)-2-(phenethylamino)acetonitrile lie within pharmaceutical development:
- Psychoactive Substance Research : The compound's structural similarities to known psychoactive agents suggest it may interact with neurotransmitter systems, particularly serotonin and norepinephrine transporters. Preliminary studies indicate potential for modulating these systems, offering therapeutic benefits for mood disorders.
- Synthesis of Derivatives : This compound serves as a precursor for synthesizing various derivatives that may exhibit enhanced pharmacological properties. For instance, modifications to the methoxy or phenethylamino groups can lead to compounds with improved efficacy or reduced side effects.
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies have shown that the compound can inhibit bacterial growth, suggesting its potential as an antimicrobial agent. Further investigations are needed to determine its spectrum of activity against various pathogens.
- Antiviral Properties : Some studies have explored the compound's ability to inhibit viral replication in vitro. These findings indicate a promising avenue for developing antiviral therapies.
- Cytotoxic Effects : The compound has demonstrated cytotoxicity against certain cancer cell lines, indicating its potential role in cancer therapy. Research is ongoing to elucidate the mechanisms underlying these effects.
Case Studies and Research Findings
- Antiviral Activity Case Study : A study investigating the antiviral properties of this compound revealed significant inhibition of viral replication in cultured cells. This suggests its potential as a therapeutic agent against viral infections, warranting further research into its mechanisms of action.
- Antimicrobial Properties Case Study : Another study focused on the antimicrobial activity showed dose-dependent inhibition of bacterial growth across several strains. This highlights the compound's promise as a candidate for developing new antimicrobial therapies.
Future Research Directions
Ongoing research aims to further explore the biological mechanisms underlying the activity of this compound. Key areas include:
- Structure-Activity Relationship Studies : Investigating how modifications to the chemical structure influence biological activity will provide insights into optimizing therapeutic efficacy.
- In Vivo Studies : Conducting animal studies to assess the safety and efficacy profiles will be crucial for determining clinical applicability.
- Pharmacokinetics : Understanding absorption, distribution, metabolism, and excretion characteristics will inform potential clinical applications and guide dosage formulations.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-2-(phenethylamino)acetonitrile would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Diethylamino Analogues
2-(Diethylamino)-2-(4-methoxyphenyl)acetonitrile (CAS: 1440535-29-4) replaces the phenethylamino group with a diethylamino substituent. The compound is listed with suppliers under multiple synonyms, indicating its utility in medicinal chemistry .
Piperazinyl Analogues
2-(4-Methoxyphenyl)-2-(piperazin-1-yl)acetonitrile (CAS: 55829-49-7) introduces a piperazine ring, which is commonly associated with improved solubility and CNS activity. Its molecular weight (231.3 g/mol) is lower than the target compound, suggesting divergent pharmacokinetic profiles .
Aromatic Ring Modifications
Chlorophenyl Derivatives
2-(4-Chlorophenyl)-2-(phenethylamino)acetonitrile features a chloro substituent instead of methoxy. The electron-withdrawing chlorine atom may enhance electrophilicity, affecting reactivity in downstream synthetic applications. A related compound, 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile, demonstrates the impact of halogenation on antifungal activity .
Nitro- and Hydrazine-Functionalized Analogues
Pyridazine derivatives such as 2-(4-Methoxyphenyl)-2-{6-[2-(4-nitrobenzylidene)hydrazinyl]pyridazin-3-yl}acetonitrile (Compound 32) exhibit antifungal and antibacterial properties. These compounds achieve yields of 40–62%, with melting points ranging from 206°C to 275°C, indicating higher thermal stability compared to the target compound .
Functional Group Additions
Sulfur-Containing Derivatives
Acetonitrile, 2-[[4-[(4-methoxyphenyl)amino]-6-methyl-2-pyrimidinyl]thio] (CAS: 56605-22-2) incorporates a thioether linkage, which may modulate redox activity or metal coordination. Its molecular formula (C₁₄H₁₄N₄OS) reflects increased complexity compared to the target compound .
Hydroxycyclohexyl Derivatives
1-[Cyano(4-methoxyphenyl)methyl]cyclohexanol (CAS: 93413-76-4) adds a hydroxylated cyclohexyl group, enhancing hydrogen-bonding capacity. This structural change could improve solubility but may reduce blood-brain barrier penetration .
Comparative Data Table
Key Research Findings
- Synthetic Efficiency: The target compound is synthesized with exceptional yield (99.8%) using continuous flow microreactor technology, surpassing traditional methods for analogues (e.g., 77% for (Z)-2-(4-methoxyphenyl)-2-(2-oxoindolin-3-ylidene)acetonitrile) .
- Biological Activity : Pyridazine derivatives with nitro or thiophene substituents exhibit potent antifungal activity, suggesting that electron-deficient aromatic systems enhance bioactivity .
- Structural Insights: Piperazinyl and diethylamino variants demonstrate how amino group modifications alter physicochemical properties, guiding drug design for target selectivity .
Biological Activity
2-(4-Methoxyphenyl)-2-(phenethylamino)acetonitrile is a compound of interest in pharmacological research due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula for this compound is C18H22N2O, and it features a methoxy-substituted phenyl group attached to a phenethylamino moiety. This structural arrangement is crucial for its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in neuropharmacology and oncology. Key findings include:
- Serotonergic Activity : The compound has been studied for its agonistic effects on serotonin receptors, particularly the 5-HT_2A receptor, which is implicated in mood regulation and psychotropic effects. It is suggested that modifications to the methoxy group can significantly influence receptor affinity and selectivity .
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance, it has shown potential in inhibiting cell proliferation in leukemia and breast cancer models, with IC50 values indicating significant potency .
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structural components. The following table summarizes key SAR findings:
The mechanisms underlying the biological activities of this compound are multifaceted:
- Receptor Interaction : The compound acts primarily as an agonist at serotonin receptors, particularly influencing neurotransmitter release and neuronal excitability. This interaction suggests potential implications for mood disorders and psychotropic effects .
- Cytotoxic Mechanisms : In cancer cells, the compound appears to induce apoptosis through mitochondrial pathways, leading to cell cycle arrest and programmed cell death. Flow cytometry assays have demonstrated its ability to trigger apoptosis in sensitive cancer cell lines .
Case Studies
Several case studies highlight the biological activity of this compound:
- Neuropharmacological Study : A study involving animal models demonstrated that administration of the compound resulted in significant alterations in behavior consistent with serotonergic modulation, suggesting potential therapeutic uses in mood disorders .
- Cancer Research : In vitro studies on leukemia cell lines showed that the compound significantly reduced cell viability at sub-micromolar concentrations, indicating its potential as a lead compound for further anticancer drug development .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-(4-Methoxyphenyl)-2-(phenethylamino)acetonitrile in laboratory settings?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds (e.g., malononitrile derivatives) are synthesized via Knoevenagel condensation between a ketone and malononitrile under basic conditions . For this compound, coupling 4-methoxyphenylacetonitrile with phenethylamine derivatives in the presence of a dehydrating agent (e.g., DCC) may be effective. Reaction optimization should include temperature control (e.g., 60–80°C) and inert atmospheres to minimize side reactions .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR to confirm the presence of methoxyphenyl (δ ~3.8 ppm for OCH3), phenethylamino (δ ~2.8–3.5 ppm for CH2-NH), and acetonitrile (δ ~120–125 ppm for CN) groups .
- IR Spectroscopy : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1600 cm⁻¹ (aromatic C=C) validate functional groups .
- X-ray Crystallography : For definitive structural confirmation, as demonstrated for related acetonitrile derivatives .
Q. What safety precautions are necessary when handling this compound, given its structural components?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact, as nitriles and amines can cause irritation .
- Ventilation : Use fume hoods to prevent inhalation of vapors, especially during synthesis or solvent evaporation .
- Emergency Protocols : In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical attention if irritation persists .
Advanced Research Questions
Q. How can researchers address contradictions in reported reaction yields during the synthesis of derivatives?
- Methodological Answer :
- Purity Analysis : Use HPLC or GC-MS to identify impurities (e.g., unreacted starting materials or byproducts) that may skew yield calculations .
- Reaction Monitoring : Employ in-situ FTIR or TLC to track intermediate formation and optimize reaction times .
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, acetonitrile) to improve solubility of aromatic intermediates and reduce side reactions .
Q. What strategies are effective for determining the stereochemical configuration of related acetonitrile derivatives?
- Methodological Answer :
- Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., amylose-based columns) and compare retention times with standards .
- X-ray Crystallography : Resolve absolute configuration, as done for 2-[2-(4-Methoxyphenyl)-2-oxoethyl]-malononitrile .
- Circular Dichroism (CD) : Correlate experimental CD spectra with computational predictions (e.g., TD-DFT) for chiral centers .
Q. How can computational modeling be integrated with experimental data to resolve ambiguities in the compound's electronic properties?
- Methodological Answer :
- DFT Calculations : Model HOMO/LUMO energies and electrostatic potential surfaces to predict reactivity sites (e.g., nucleophilic attack at the nitrile group) .
- Spectroscopic Validation : Compare computed IR/NMR spectra (using Gaussian or ORCA) with experimental data to validate electronic structure .
- Mechanistic Studies : Simulate reaction pathways (e.g., transition state analysis) to explain regioselectivity in derivative synthesis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
